molecular formula C19H22N2O5S B2946598 N-(2-hydroxy-2-phenylethyl)-4-(morpholinosulfonyl)benzamide CAS No. 496777-13-0

N-(2-hydroxy-2-phenylethyl)-4-(morpholinosulfonyl)benzamide

Cat. No. B2946598
CAS RN: 496777-13-0
M. Wt: 390.45
InChI Key: IKJUJEUADSZAFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-hydroxy-2-phenylethyl)benzamide” is a chemical compound with the molecular formula C15H15NO2 . It’s also known as "Benzamide, N-(2-hydroxy-2-phenylethyl)-" .


Molecular Structure Analysis

The molecular structure of “N-(2-hydroxy-2-phenylethyl)benzamide” consists of 15 carbon atoms, 15 hydrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

“N-(2-hydroxy-2-phenylethyl)benzamide” has a melting point of 146°C and a predicted boiling point of 497.5±38.0°C . The predicted density is 1.175±0.06 g/cm3, and the predicted pKa is 13.63±0.20 .

Scientific Research Applications

Polymer Research

This compound has been utilized in the synthesis of phenylethyl acrylate/methacrylate copolymers . These copolymers are synthesized by reacting 2-phenyl ethanol with acryloyl and methacryloyl chloride, followed by free radical polymerization . The resulting materials have potential applications in the development of pressure-sensitive adhesives, particularly in the leather industry .

Neuroprotective Agent

The phenylethyl moiety of the compound suggests potential neuroprotective activities. Compounds with similar structures have been studied for their neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .

Antimicrobial Activity

The structural features of this compound indicate possible antimicrobial properties. Research on related phenylethyl derivatives has shown effectiveness against various bacterial strains, which could lead to the development of new antibacterial agents .

Anti-inflammatory Properties

Compounds with the phenylethyl structure have been reported to exhibit anti-inflammatory activities. This suggests that N-(2-hydroxy-2-phenylethyl)-4-(morpholinosulfonyl)benzamide could be explored as a potential anti-inflammatory drug .

Antitumor Activity

The bioactive nature of the phenylethyl group also points to potential antitumor properties. Studies on similar compounds have demonstrated cytotoxic activities against tumor cells, which could be harnessed for cancer therapy .

Phytochemistry and Therapeutics

Given its structural similarity to compounds found in Indian medicinal plants, this compound could be of interest in the field of phytochemistry and therapeutics. It may contribute to the understanding of the therapeutic actions of phytochemicals and aid in natural product-based drug discovery .

Cheminformatics

The compound’s detailed chemical structure allows for its inclusion in cheminformatics databases. This enables the prediction of its physicochemical properties, drug-likeness, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, which are crucial in drug development processes .

properties

IUPAC Name

N-(2-hydroxy-2-phenylethyl)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c22-18(15-4-2-1-3-5-15)14-20-19(23)16-6-8-17(9-7-16)27(24,25)21-10-12-26-13-11-21/h1-9,18,22H,10-14H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKJUJEUADSZAFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.